benzene-1,3,5-tricarboxylic acid

Vue d'ensemble

Description

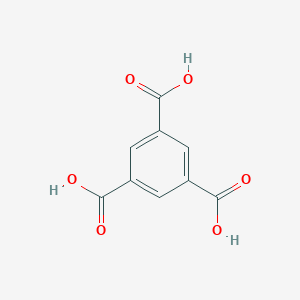

Benzene-1,3,5-tricarboxylic acid (BTA), also known as trimesic acid (TMA), is a symmetric aromatic tricarboxylic acid with the molecular formula $ \text{C}9\text{H}6\text{O}_6 $ and a molar mass of 210.14 g/mol . Its three carboxylic acid groups are positioned symmetrically at the 1, 3, and 5 positions of the benzene ring, enabling versatile coordination chemistry and hydrogen-bonding interactions. BTA is widely used in catalysis, metal-organic frameworks (MOFs), and analytical chemistry due to its nontoxicity, low cost, and ability to form stable supramolecular networks .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide trimésique peut être synthétisé par plusieurs méthodes :

Méthylation de Friedel-Crafts : Cette méthode implique la méthylation du toluène ou du xylène avec du chlorométhane en présence de chlorure d’aluminium.

Disproportionnation en phase liquide : Cette méthode implique la disproportionnation du xylène en présence de chlorure d’aluminium.

Oxydation du mésitylène : Le mésitylène est oxydé à l’aide d’oxygène en présence d’un catalyseur tel que l’acétate de cobalt, l’acétate de manganèse et l’acétate de cérium à des températures et des pressions élevées.

Méthodes de production industrielle : La production industrielle de l’acide trimésique implique souvent l’oxydation continue du mésitylène en présence d’acide acétique et de catalyseurs comme l’acétate de cobalt, l’acétate de manganèse et l’acétate de cérium. La réaction est réalisée à des températures d’environ 200-210 °C et des pressions de 2,0-2,5 MPa .

Analyse Des Réactions Chimiques

L’acide trimésique subit diverses réactions chimiques, notamment :

Oxydation : L’acide trimésique peut être oxydé pour former du dioxyde de carbone et de l’eau.

Réduction : La réduction de l’acide trimésique peut conduire à la formation de dérivés benzéniques.

Substitution : L’acide trimésique peut subir des réactions de substitution où les groupes carboxyles sont remplacés par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Agents oxydants : Oxygène, permanganate de potassium et trioxyde de chrome.

Agents réducteurs : Hydrure de lithium et d’aluminium et borohydrure de sodium.

Réactifs de substitution : Halogènes, agents nitrants et agents sulfonants.

Principaux produits :

Produits d’oxydation : Dioxyde de carbone et eau.

Produits de réduction : Dérivés benzéniques.

Produits de substitution : Benzènes halogénés, nitrés et sulfonés.

4. Applications de la recherche scientifique

L’acide trimésique a un large éventail d’applications dans la recherche scientifique :

Biologie : Les dendrimères à base d’acide trimésique sont utilisés comme agents de délivrance de biomolécules.

Médecine : Il sert d’intermédiaire pharmaceutique dans la synthèse de médicaments et de vecteurs de gènes.

Industrie : L’acide trimésique est utilisé dans la production d’adhésifs, de revêtements et de plastifiants.

Applications De Recherche Scientifique

Trimesic acid has a wide range of applications in scientific research:

Mécanisme D'action

Le mécanisme d’action de l’acide trimésique implique sa capacité à former de fortes liaisons hydrogène par l’intermédiaire de ses trois groupes d’acides carboxyliques. Cette propriété lui permet d’interagir avec diverses cibles et voies moléculaires. Par exemple, l’acide trimésique peut former des réseaux liés par des liaisons hydrogène stables avec d’autres molécules, ce qui le rend utile dans la formation de structures supramoléculaires .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Benzene-1,3,5-Tribenzoic Acid (H$_3$btb)

- Structure : Contains three benzoic acid groups instead of carboxylic acids, resulting in bulkier substituents.

- Applications : Less commonly used in MOFs compared to BTA due to steric hindrance, but useful in creating extended frameworks with larger pores .

1,4-Benzenedicarboxylic Acid (H$_2$bdc)

- Structure : A dicarboxylic acid with substituents at the 1 and 4 positions.

- Applications : Forms rigid MOFs (e.g., MOF-5) with high surface areas (~3000 m$^2$/g) but lower gas selectivity compared to BTA-based MOFs like Zn(BTC)$4$, which exhibit 38% higher CO$2$/CH$_4$ selectivity .

Pentane-1,3,5-Tricarboxylic Acid

- Structure : An aliphatic tricarboxylic acid with a flexible backbone.

- Acid Strength : Weaker acidity (pKa values ~3–5) compared to BTA (pKa$1$ ≈ 2.7, pKa$2$ ≈ 4.3, pKa$_3$ ≈ 5.7) due to reduced resonance stabilization in the aliphatic chain .

Catalytic Performance

- BTA: Functionalized cherry gum-BTA nanocatalysts efficiently synthesize 1,4-polyhydroquinoline derivatives with high yields (>90%) under mild conditions, outperforming traditional Brønsted acids like sulfuric acid .

- Trimesic Acid vs. Terephthalic Acid : BTA’s trifunctional nature enables stronger binding to catalytic supports, enhancing recyclability. In contrast, terephthalic acid (1,4-benzenedicarboxylic acid) is less effective in heterogeneous catalysis due to fewer coordination sites .

Supramolecular and Crystallographic Behavior

- Polymorphism: BTA forms polymorphic hydrogen-bonded frameworks, such as orthorhombic and monoclinic structures with 4-pyridone, unlike 1,4-benzenedicarboxylic acid, which predominantly forms non-interpenetrated networks .

Activité Biologique

Benzene-1,3,5-tricarboxylic acid (BTA), commonly known as trimesic acid, is an aromatic compound with three carboxylic acid groups. Its unique structure allows it to participate in various biological activities and applications, particularly in the fields of medicinal chemistry, materials science, and nanotechnology. This article provides a comprehensive overview of the biological activity of BTA, including its antibacterial properties, potential in drug delivery systems, and its role in the development of functional materials.

Chemical Structure and Properties

BTA has the molecular formula and is characterized by a benzene ring with three carboxylic acid substituents located at the 1, 3, and 5 positions. This arrangement facilitates hydrogen bonding and π–π interactions, which are crucial for its biological activity and applications in supramolecular chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of BTA and its derivatives. The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial effects of BTA-based metal-organic frameworks (MOFs) against Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The results demonstrated that BTA's incorporation into MOFs enhanced their antibacterial efficacy due to the sustained release of metal ions over time. Specifically, the zones of inhibition measured were as follows:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 10.0 |

| S. aureus | 7.7 |

This indicates that BTA can serve as an effective building block for developing antimicrobial agents through its interaction with metal ions in MOFs .

Applications in Drug Delivery

BTA has been explored for its potential in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its carboxylic acid groups can facilitate interactions with biological molecules, enhancing solubility and bioavailability.

The mechanism by which BTA enhances drug delivery involves:

- Hydrogen Bonding : The carboxyl groups can form hydrogen bonds with drug molecules, improving stability.

- pH Sensitivity : The acidic nature of BTA allows for pH-dependent release profiles, which can be advantageous in targeting specific tissues or conditions.

Electrochemical Applications

BTA has also been utilized in electrochemical sensors due to its conductive properties when integrated with materials like reduced graphene oxide (rGO). For example, a study reported that BTA-modified screen-printed electrodes exhibited enhanced sensitivity for detecting various analytes due to increased surface area and conductivity .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Q & A

Basic Research Questions

Q. How is benzene-1,3,5-tricarboxylic acid synthesized and characterized for purity in research settings?

Methodological Answer: BTA is synthesized via hydrothermal or solvent evaporation methods. For example, co-crystals are prepared by dissolving BTA and a partner molecule (e.g., pyridin-2-ol) in a solvent mixture (THF/DMF), followed by slow evaporation to yield crystals . Purity is confirmed via quantitative , where BTA serves as an internal standard (10 mM) due to its distinct proton signals. Integration of NMR peaks for target metabolites relative to BTA’s resonance (δ ~8.5 ppm) ensures accurate quantification . X-ray crystallography (using SHELX programs) further validates molecular structure and hydrogen-bonding networks .

Q. What role does BTA play in constructing metal-organic frameworks (MOFs)?

Methodological Answer: BTA acts as a tritopic linker in MOFs, coordinating with metal ions (e.g., Zn, Cu) to form porous 3D networks. For instance, Zn-MOFs are synthesized by reacting zinc acetate with BTA in solvothermal conditions, yielding frameworks with high surface areas . Structural validation involves single-crystal X-ray diffraction (SC-XRD) and topology analysis using software like Mercury to visualize π-π interactions and pore dimensions .

Q. How is BTA employed as an internal standard in quantitative NMR spectroscopy?

Methodological Answer: BTA’s three equivalent aromatic protons provide a sharp, well-resolved singlet in , making it ideal for quantifying metabolites (e.g., succinate or benzoate derivatives). A known concentration of BTA (e.g., 10 mM) is added to the sample, and metabolite concentrations are calculated by comparing integration ratios of their peaks to BTA’s reference signal. This method minimizes instrumental variability and enhances reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when analyzing hydrogen-bonding patterns in BTA co-crystals?

Methodological Answer: Discrepancies in hydrogen-bond assignments arise from overlapping electron density or dynamic disorder. To resolve this:

- Refine structures using SHELXL with restraints for bond lengths and angles to reduce overfitting .

- Validate hydrogen-bond networks via Mercury’s "Packing Similarity" tool, comparing observed interactions with databases (e.g., Cambridge Structural Database) .

- Perform Hirshfeld surface analysis to quantify intermolecular contacts and identify weak interactions (e.g., C–H···O) that may be overlooked in initial refinement .

Q. What strategies optimize the photocatalytic activity of BTA-derived materials?

Methodological Answer: BTA serves as a capping agent to control morphology in catalysts like BiOBr. Optimization steps include:

- Adjusting BTA concentration during synthesis to tailor particle size (confirmed via SEM) .

- Enhancing charge separation by integrating BTA into MOF-based composites (e.g., CdSe QDs/Zr-BTA), where BTA’s carboxylates stabilize the framework and improve light absorption .

- Evaluating photocatalytic efficiency using radical scavenger experiments (e.g., trapping or ) to identify dominant degradation pathways .

Q. How do synthesis parameters influence the porosity and stability of BTA-based MOFs?

Methodological Answer: Key parameters include:

- Solvent System : Polar solvents (e.g., DMF) favor coordination of BTA to metals, while non-polar solvents may induce interpenetration, reducing pore size .

- Temperature : Higher temperatures (~433 K) accelerate nucleation but risk framework collapse; in situ XRD monitors phase transitions .

- pH : Acidic conditions protonate BTA, limiting coordination sites. Stability is assessed via thermogravimetric analysis (TGA) and gas adsorption (N, CO) to quantify pore retention after activation .

Q. What advanced techniques elucidate BTA’s role in supramolecular self-assembly?

Methodological Answer:

- Multivariate Crystallography : Co-crystallize BTA with multiple partners (e.g., pyridines, benzimidazoles) to study competition between hydrogen bonds and π-π interactions .

- Solid-State NMR : cross-polarization magic-angle spinning (CP/MAS) NMR identifies protonation states of carboxyl groups, critical for understanding charge-assisted hydrogen bonds .

- Computational Modeling : Density functional theory (DFT) calculates interaction energies between BTA and co-formers, predicting stable synthons .

Propriétés

IUPAC Name |

benzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKYBPDZANOJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021488 | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

554-95-0 | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimesic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimesic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimesic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3,5-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-BENZENETRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU36OO5MTN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.